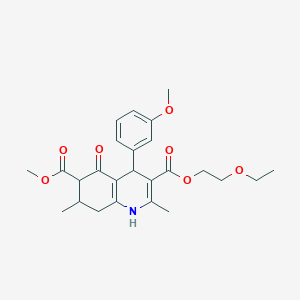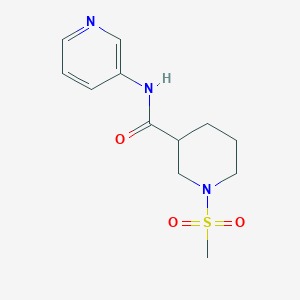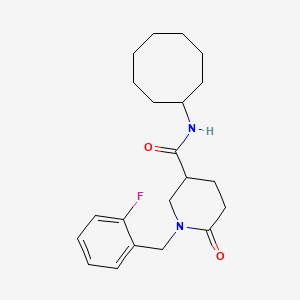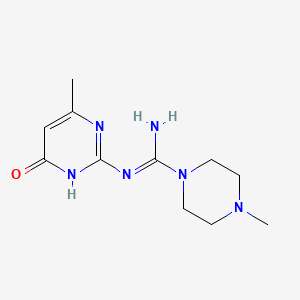![molecular formula C17H21N5O3 B6106496 ETHYL 2-{2-[N'-(3,4-DIMETHYLPHENYL)CARBAMIMIDAMIDO]-6-HYDROXYPYRIMIDIN-4-YL}ACETATE](/img/structure/B6106496.png)
ETHYL 2-{2-[N'-(3,4-DIMETHYLPHENYL)CARBAMIMIDAMIDO]-6-HYDROXYPYRIMIDIN-4-YL}ACETATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 2-{2-[N’-(3,4-DIMETHYLPHENYL)CARBAMIMIDAMIDO]-6-HYDROXYPYRIMIDIN-4-YL}ACETATE is a complex organic compound with potential applications in various scientific fields. It features a pyrimidine ring substituted with a hydroxy group and a carbamimidamido group attached to a dimethylphenyl moiety. This compound is of interest due to its unique structural properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{2-[N’-(3,4-DIMETHYLPHENYL)CARBAMIMIDAMIDO]-6-HYDROXYPYRIMIDIN-4-YL}ACETATE typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the reaction of β-alanines with urea or potassium thiocyanate.
Substitution Reactions:
Esterification: The final step involves the esterification of the pyrimidine derivative with ethyl acetate under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
ETHYL 2-{2-[N’-(3,4-DIMETHYLPHENYL)CARBAMIMIDAMIDO]-6-HYDROXYPYRIMIDIN-4-YL}ACETATE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The carbamimidamido group can be reduced to form an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like nitric acid or halogens in the presence of a catalyst can facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ETHYL 2-{2-[N’-(3,4-DIMETHYLPHENYL)CARBAMIMIDAMIDO]-6-HYDROXYPYRIMIDIN-4-YL}ACETATE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.
Comparación Con Compuestos Similares
Similar Compounds
- N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide
- N-(2-(3,4-Dimethoxyphenyl)ethyl)-2-methyl-6-phenylthieno(2,3-d)pyrimidin-4-amine
Uniqueness
ETHYL 2-{2-[N’-(3,4-DIMETHYLPHENYL)CARBAMIMIDAMIDO]-6-HYDROXYPYRIMIDIN-4-YL}ACETATE is unique due to its specific substitution pattern on the pyrimidine ring and the presence of both hydroxy and carbamimidamido groups. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Propiedades
IUPAC Name |
ethyl 2-[2-[(E)-[amino-(3,4-dimethylanilino)methylidene]amino]-6-oxo-1H-pyrimidin-4-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c1-4-25-15(24)9-13-8-14(23)21-17(20-13)22-16(18)19-12-6-5-10(2)11(3)7-12/h5-8H,4,9H2,1-3H3,(H4,18,19,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZYTNTYZMAUIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=O)NC(=N1)N=C(N)NC2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC1=CC(=O)NC(=N1)/N=C(\N)/NC2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24790026 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(4-Fluoroanilino)piperidin-1-yl]-(6-methyl-2,3-dihydro-1,4-dioxin-5-yl)methanone](/img/structure/B6106425.png)


![5-{[benzyl(methyl)amino]methyl}-N-[1-(6-methyl-3-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B6106455.png)
![(1-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]methyl}-3-piperidinyl)(3-methoxyphenyl)methanone](/img/structure/B6106456.png)

![1-{1-[6-(cyclopentylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-4-piperidinyl}-1-propanol](/img/structure/B6106468.png)
![2-(1,3-benzodioxol-5-yl)-N-[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]acetamide](/img/structure/B6106471.png)
![4-(4-methoxyphenyl)-2-[4-[[methyl(propan-2-yl)amino]methyl]phenyl]-1H-pyrimidin-6-one](/img/structure/B6106480.png)

![1-[1-(4-methylpentanoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine](/img/structure/B6106503.png)
![3,4-dichloro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide](/img/structure/B6106517.png)
![1-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-N-(4-propan-2-ylphenyl)piperidin-3-amine](/img/structure/B6106520.png)
